5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Description
Historical Context of Heterocyclic Compound Discovery
The foundation for understanding compounds like this compound traces back to the pioneering work of nineteenth-century chemists who first recognized and characterized heterocyclic systems. The history of heterocyclic chemistry began in the 1800s, with several landmark discoveries establishing the fundamental principles that would eventually enable the synthesis of complex hybrid molecules. In 1818, Brugnatelli achieved the first significant breakthrough by isolating alloxan from uric acid, marking the beginning of systematic heterocycle investigation. This was followed by Dobereiner's production of furfural in 1832 by treating starch with sulfuric acid, and Runge's isolation of pyrrole in 1834 through dry distillation of bones.
The specific thiazole component of our target compound has an equally distinguished history. On November 18, 1887, Arthur Rudolf Hantzsch, working with his collaborator Johann Heinrich Weber, formally established the existence of the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided a comprehensive definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS that relate to pyridine in the same manner that thiophene relates to benzene. They proved the existence of both thiazole and isothiazole structures, although neither compound was known in free state at that time, and established the nomenclatural framework that continues to influence heterocyclic chemistry today.
The historical controversy surrounding thiazole chemistry further illustrates the complexity of these systems. Tcherniac's initial disagreement with Hantzsch's structural assignments led to a scientific debate that persisted for thirty-six years, ultimately contributing to a deeper understanding of thiazole reactivity and isomerization processes. This historical perspective demonstrates that compounds like this compound represent the culmination of more than a century of systematic investigation into heterocyclic chemistry. The development progressed through key milestones including the 1906 synthesis of indigo dye by Friedlander, the 1936 isolation of chlorophyll derivatives from crude oil by Treibs, and the 1951 description of Chargaff's rules highlighting the role of heterocyclic compounds in the genetic code.
Structural Classification Within Thiazole-Pyrrole Hybrid Systems
This compound belongs to the sophisticated class of heterocyclic hybrid compounds that combine multiple bioactive ring systems within a single molecular architecture. Heterocyclic compounds represent cyclic structures containing atoms of at least two different elements as ring members, with heterocyclic organic chemistry focusing on the synthesis, properties, and applications of organic heterocycles. The compound exemplifies the strategic approach of molecular hybridization, which has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns.
The structural framework of this compound incorporates three distinct components: a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, a five-membered pyrrole ring containing a nitrogen heteroatom, and a phenylethyl substituent providing aromatic character and extended conjugation. The thiazole moiety positions nitrogen at the 3-position and sulfur at the 1-position, with the carboxylic acid functionality attached at the 4-position. This arrangement follows the established nomenclature for five-membered rings with two heteroatoms, where thiazoles contain sulfur and nitrogen atoms in specific positional relationships.
Within the broader classification of heterocyclic compounds, this molecule represents a member of the azole family, specifically the thiazole subfamily that includes compounds with one sulfur and one nitrogen atom in a five-membered ring. The integration of the pyrrole component, which belongs to the family of five-membered rings with one nitrogen heteroatom, creates a hybrid system that combines the electronic properties and reactivity patterns of both ring systems. The phenylethyl bridge connecting these heterocycles provides additional structural complexity and potential for intermolecular interactions.
Recent synthetic methodologies have demonstrated the preparation of such thiazole-pyrrole hybrids through cyclization reactions utilizing specific precursors. The synthesis typically involves multi-step organic reactions including the formation of the thiazole ring through cyclization of appropriate precursors, attachment of the pyrrole moiety, and incorporation of the phenylethyl group. These synthetic approaches often employ the Hantzsch thiazole synthesis methodology, utilizing phenacyl bromide as substrate and employing (3 + 2) heterocyclization reactions.
Significance in Modern Medicinal Chemistry
The medicinal chemistry significance of this compound emerges from its position within the expanding field of heterocyclic hybrid frameworks, which represent a burgeoning domain in drug discovery and medicinal chemistry. Thiazole pharmacophore fragments, inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, have demonstrated broad spectrum pharmacological potentials. The strategic combination of thiazole and pyrrole moieties in this compound reflects modern approaches to pharmaceutical design that seek to optimize therapeutic efficacy while minimizing adverse effects.
Contemporary research has established that heterocyclic compounds constitute more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence underscores the fundamental importance of compounds like this compound in pharmaceutical applications. The compound's structural features position it within the category of thiazole-linked hybrids that exhibit diverse medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.
Specific research into pyrrole-thiazole hybrid systems has demonstrated promising biological activities. Novel structural hybrids combining pyrrole and thiazole moieties have been synthesized and evaluated for antibacterial and antifungal activities, with new series of pyrroles bearing thiazole moieties showing significant antimicrobial potential. The synthesis of these compounds typically involves 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones as starting materials, with cyclization using various reagents including ethyl chloroacetate, ethyl 2-chloropropanoate, chloroacetone, and phenacyl bromide.
The mechanism of action for compounds of this structural class involves interaction with specific molecular targets, including potential enzyme inhibition and interference with cellular processes. For instance, related thiazole-pyrazole hybrids have demonstrated substantial BRAF V600E inhibitory potential and antiproliferative activity against MCF-7 and WM266.4 cell lines, with some derivatives showing IC₅₀ values in the submicromolar range. The carboxylic acid functionality present in this compound may contribute to its biological activity through hydrogen bonding interactions with target proteins and enhanced solubility characteristics.
| Structural Component | Chemical Properties | Biological Significance |
|---|---|---|
| Thiazole Ring | Five-membered heterocycle with N and S | Antimicrobial and anticancer activity |
| Pyrrole Ring | Five-membered heterocycle with N | Enhanced biological activity and selectivity |
| Phenylethyl Bridge | Aromatic chain linker | Improved pharmacokinetic properties |
| Carboxylic Acid | Acidic functional group | Enhanced solubility and protein binding |
The development of synthesis methods for such complex heterocyclic hybrids represents a significant advancement in medicinal chemistry methodology. Recent approaches have focused on efficient pathways that enable rapid generation of diverse derivatives for biological screening. The Hantzsch thiazole synthesis remains a cornerstone methodology for constructing thiazole-containing compounds, providing reliable access to substituted thiazole derivatives that can be further functionalized.
Modern pharmaceutical research increasingly recognizes the value of heterocyclic hybrids as a strategy for developing next-generation therapeutics. The combination of multiple pharmacophores within single molecular frameworks allows for simultaneous targeting of multiple biological pathways, potentially leading to enhanced therapeutic efficacy and reduced resistance development. This compound exemplifies this approach, incorporating established bioactive motifs in a novel arrangement that may provide unique therapeutic opportunities.
Properties
IUPAC Name |
5-(2-phenylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)14-13(9-8-12-6-2-1-3-7-12)21-16(17-14)18-10-4-5-11-18/h1-7,10-11H,8-9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCQRVCLEDSERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation, where the phenylethyl group is introduced to the thiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, where nucleophiles replace existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs of the target compound, emphasizing substituent variations and their physicochemical impacts:
Physicochemical Properties
- Solubility: The target compound and analogs like 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid () are typically insoluble in water but soluble in ethanol, DMSO, or DMF due to hydrophobic substituents.
Thermal Stability :
- Thiazoles with electron-withdrawing groups (e.g., CF₃ in ) show higher thermal stability (boiling point up to 541.9°C) compared to the target compound .
Biological Activity
5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, a pyrrole ring, and a phenylethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H14N2O2S
- Molecular Weight : 298.36 g/mol
- CAS Number : 1573547-70-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity.
- Receptor Modulation : It may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study assessed its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induced apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibited cell proliferation |
| A549 (lung cancer) | 12 | G0/G1 phase cell cycle arrest |
The results indicate that the compound can induce apoptosis and inhibit cell growth in cancer cells.
Antioxidant Activity
Antioxidant activity was evaluated using the DPPH radical scavenging method. The compound demonstrated a significant ability to scavenge free radicals:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 78 |
| 100 | 90 |
This suggests that it may protect cells from oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against clinical isolates. The researchers found that it was particularly effective against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
- Anticancer Research : Another study focused on the anticancer properties of this compound in breast cancer models. The results indicated that it significantly reduced tumor size in vivo and showed low toxicity to normal cells, suggesting a promising therapeutic window for further development.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 5-(2-phenylethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : Utilize cyclocondensation or coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch synthesis by reacting α-haloketones with thiourea derivatives. The pyrrole substituent can be introduced using 2,5-dimethoxytetrahydrofuran under acidic conditions to functionalize amine precursors . Coupling reactions with carboxylic acids and amines using resins (e.g., DCM/DMF solvents) are effective for post-synthetic modifications .
Q. Which analytical techniques are optimal for assessing the purity and structural confirmation of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per industrial standards) .
- NMR : Employ - and -NMR to verify substituent integration (e.g., phenylethyl protons at δ 2.8–3.2 ppm, pyrrole protons at δ 6.0–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 299.09 for CHNOS) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion. Use SHELXL for structure refinement, particularly for resolving twinning or high-resolution data. Key parameters: R-factor < 0.05, wR < 0.15 .
Advanced Research Questions
Q. What computational approaches predict the electronic and steric effects of substituents on this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the phenylethyl group) .
Q. How can in vitro metabolomics models evaluate the metabolic stability of this compound?
- Methodological Answer :
- LC-MS/MS : Incubate with liver microsomes (human/rat) and monitor metabolites via negative-ion mode. Key Phase I metabolites: hydroxylation at the phenylethyl group (Δ m/z +16) .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC determination) .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the pyrrole ring?
- Methodological Answer :
- SHELXD/SHELXE : Apply dual-space algorithms for experimental phasing. For disorder, refine occupancy parameters and apply ISOR/DFIX restraints to maintain bond geometry .
- Twinned Refinement : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning .
Q. How does modifying the phenylethyl or pyrrole groups affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace phenylethyl with alkyl chains (e.g., ethyl, isopropyl) via reductive amination. Assess potency in enzyme inhibition assays (e.g., IC shifts from nM to μM) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic (phenylethyl) and hydrogen-bonding (carboxylic acid) features .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
